Carboetomidate

Adrenocortical suppression 11β-hydroxylase inhibition Cortisol synthesis

Researchers requiring prolonged sedation without confounding adrenal suppression face limited options. Carboetomidate (CAS 1257067-10-9) is a rationally designed etomidate analog that provides GABAA receptor-mediated hypnosis with three orders of magnitude lower 11β-hydroxylase inhibition. - Eliminates adrenocortical suppression during continuous infusion, maintaining serum corticosterone levels unlike etomidate - Preserves hemodynamic stability, making it suitable for sepsis, hemorrhagic shock, and cardiovascular models - Supplied at >98% purity with rigorous analytical documentation; reliable global logistics for preclinical laboratories

Molecular Formula C15H17NO2
Molecular Weight 243.3
CAS No. 1257067-10-9
Cat. No. B606476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboetomidate
CAS1257067-10-9
SynonymsCarboetomidate; 
Molecular FormulaC15H17NO2
Molecular Weight243.3
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2
InChIInChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1
InChIKeyYRYOWTHHYBWOJL-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carboetomidate CAS 1257067-10-9 Procurement Guide: Pyrrole Etomidate Analog for Adrenal-Sparing Anesthesia Research


Carboetomidate (CAS 1257067-10-9), systematically named (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole-based analog of the intravenous anesthetic etomidate, specifically designed through structural modification to retain GABAA receptor-mediated hypnotic activity while dramatically reducing binding affinity to 11β-hydroxylase [1]. As an experimental sedative-hypnotic agent, carboetomidate has been synthesized to >95% purity for preclinical research applications and is available from specialized chemical suppliers for in vivo and in vitro pharmacological investigations [2].

Why Carboetomidate Cannot Be Substituted with Etomidate or Other Analogs in Adrenal-Sparing Protocols


Etomidate and its analogs exhibit fundamentally divergent pharmacological profiles that preclude interchangeable use. Etomidate suppresses adrenocortical function via high-affinity binding to 11β-hydroxylase, with a single induction dose producing transient adrenal suppression lasting up to 72 hours in approximately 7% of septic patients [1]. In contrast, carboetomidate was rationally designed with a pyrrole-for-imidazole substitution that eliminates high-affinity 11β-hydroxylase binding, resulting in three orders of magnitude reduced potency for inhibiting cortisol synthesis [2]. Meanwhile, second-generation "soft" analogs such as MOC-carboetomidate and CPMM (ABP-700) incorporate esterase-labile moieties for rapid metabolic clearance, introducing distinct pharmacokinetic profiles that differ from the non-soft carboetomidate parent compound [3]. These structural and mechanistic differences mean that experimental outcomes, particularly in sepsis models or prolonged infusion studies, are not transferable across compounds.

Carboetomidate Quantitative Differentiation Evidence: Adrenocortical, Hemodynamic, and Receptor Pharmacology Comparisons


Carboetomidate vs. Etomidate: 1000-Fold Reduced Cortisol Synthesis Inhibition in Human Adrenocortical Cells

Carboetomidate exhibits dramatically reduced inhibition of adrenocortical steroid synthesis compared to etomidate. In a human adrenocortical cell (H295R) assay, carboetomidate was three orders of magnitude (approximately 1000-fold) less potent as an inhibitor of in vitro cortisol synthesis than etomidate [1]. This differential effect is mechanistically explained by carboetomidate's markedly lower binding affinity to 11β-hydroxylase: at a concentration of 40 µM, etomidate reduced photoincorporation of a photolabile etomidate analog by 96% ± 1%, whereas carboetomidate produced no experimentally detectable effect [2]. Spectroscopic analysis confirmed that etomidate forms a coordination bond with the enzyme's heme iron (type 2 difference spectrum), while carboetomidate fails to do so [2].

Adrenocortical suppression 11β-hydroxylase inhibition Cortisol synthesis Anesthetic safety

Carboetomidate Continuous Infusion: Zero Adrenocortical Suppression vs. 85% Reduction with Etomidate

During closed-loop continuous infusion in rats maintained at a 40% electroencephalographic burst suppression ratio, carboetomidate produced no suppression of adrenocortical function, in stark contrast to both etomidate and MOC-etomidate. Serum corticosterone concentrations were reduced by 85% during 30-minute etomidate infusions and by 56% during MOC-etomidate infusions, whereas carboetomidate had no effect on serum corticosterone concentrations during or after continuous infusion [1]. This represents a complete elimination of adrenocortical suppression under prolonged administration conditions.

Continuous infusion anesthesia Adrenocortical function Corticosterone Burst suppression

Carboetomidate in Sepsis Model: Reduced Proinflammatory Cytokines vs. Etomidate

In a rat endotoxemia model of sepsis, carboetomidate produced a significantly attenuated proinflammatory cytokine response compared to etomidate. Following multiple anesthetic doses (eight doses administered every 15 minutes) after lipopolysaccharide challenge, peak plasma interleukin-1β and interleukin-6 concentrations were higher in the etomidate group compared to both the carboetomidate and control groups, whereas plasma corticosterone concentrations were persistently lower in the etomidate group versus the carboetomidate and control groups [1].

Sepsis Endotoxemia Proinflammatory cytokines IL-1β IL-6

Carboetomidate Hemodynamic Stability: Minimal Cardiovascular Changes at Hypnotic Doses in Rats

Carboetomidate maintains the favorable hemodynamic profile characteristic of etomidate. In rats, carboetomidate caused minimal hemodynamic changes at hypnotic doses, with no significant cardiovascular depression observed [1]. This preservation of hemodynamic stability is a key retained property from the etomidate scaffold, distinguishing both compounds from other intravenous anesthetic classes such as propofol, which produces more pronounced hypotension [2].

Hemodynamic stability Cardiovascular safety Blood pressure Anesthetic induction

Carboetomidate vs. Etomidate: Differential 5-HT3A Receptor Inhibition and Potential Emetogenic Implications

Carboetomidate and etomidate exhibit markedly different pharmacological profiles at the 5-HT3A receptor, which is involved in nausea and vomiting. Carboetomidate potently inhibits 5-HT3A receptor-mediated currents with a half-inhibitory concentration (IC50) of 1.9 µM (95% CI = 1.4-2.7 µM), whereas etomidate is substantially less potent with an IC50 of 25 µM (95% CI = 17-37 µM) [1]. For reducing the desensitization time constant, carboetomidate's IC50 was 3.5 µM (95% CI = 2.4-5.1 µM) compared to 36 µM (95% CI = 21-59 µM) for etomidate [1]. Notably, carboetomidate's IC50 of 1.9 µM falls below its hypnotic concentration of 5.4 µM, indicating that 5-HT3A inhibition occurs at clinically relevant hypnotic concentrations, whereas etomidate's IC50 of 25 µM substantially exceeds its hypnotic concentration of 2.3 µM [1].

5-HT3A receptor Serotonin receptor Emetogenesis Ion channel modulation Postoperative nausea and vomiting

Carboetomidate Optimal Research Application Scenarios: Preclinical Models Requiring Adrenal-Sparing Anesthesia


Prolonged Continuous Sedation in Rodent Models Without Adrenal Confounding

Carboetomidate is uniquely suited for continuous infusion sedation protocols where adrenal axis preservation is essential. Unlike etomidate, which reduces serum corticosterone by 85% during continuous infusion at hypnotic doses, carboetomidate produces zero detectable adrenocortical suppression, enabling extended anesthesia maintenance without the confounding variable of corticosteroid depletion [1]. This property makes carboetomidate the preferred agent for studies requiring prolonged sedation in the context of endocrine, metabolic, or stress-response investigations.

Sepsis and Endotoxemia Anesthesia Models with Inflammatory Cytokine Assessment

For preclinical sepsis research involving anesthetic administration, carboetomidate offers distinct advantages over etomidate. In rat endotoxemia models, carboetomidate produces smaller increases in proinflammatory cytokines (IL-1β, IL-6) and less adrenocortical suppression compared to etomidate, thereby reducing anesthetic-induced experimental bias in inflammatory response measurements [2]. Investigators assessing immunomodulation, cytokine signaling, or sepsis outcomes should select carboetomidate to minimize anesthesia-related artifacts.

Hemodynamically Compromised Animal Models Requiring Adrenal Integrity

Carboetomidate retains the hallmark hemodynamic stability of the etomidate class while eliminating adrenal suppression, making it particularly valuable for studies in hemorrhagic shock, cardiovascular surgery, or critical illness models where both blood pressure stability and intact stress hormone responses are required [1][3]. This dual preservation of hemodynamics and adrenal function is not achievable with etomidate (adrenal suppression), MOC-etomidate (partial adrenal suppression), or propofol (hemodynamic instability).

GABAA Receptor Structure-Function and Anesthetic Mechanism Studies

Carboetomidate serves as a valuable pharmacological tool for dissecting anesthetic mechanisms at the GABAA receptor. It increases currents mediated by wild-type α1β2γ2L GABAA receptors but fails to potentiate etomidate-insensitive mutant α1β2M286Wγ2L receptors, confirming that carboetomidate acts through the same allosteric site as etomidate [1]. Its pyrrole-for-imidazole substitution and higher hydrophobicity (octanol:water partition coefficient approximately 15,000 vs. 800 for etomidate [4]) further enable comparative studies of anesthetic binding site pharmacology and structure-activity relationships.

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